![molecular formula C10H8Br2N2O B13940860 [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-3-(4-bromophenyl)-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products Formed
Oxidation: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole.
Substitution: 4-Amino-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The presence of bromine atoms and the hydroxymethyl group may play a crucial role in its biological activity by facilitating interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar in structure but contains a morpholino group instead of a pyrazole ring.
(4-Bromophenyl)phenylmethanone: Contains a phenyl group instead of a pyrazole ring.
Uniqueness
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H8Br2N2O |
|---|---|
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,15H,5H2,(H,13,14) |
InChI-Schlüssel |
SZWUPFGXQPGWBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


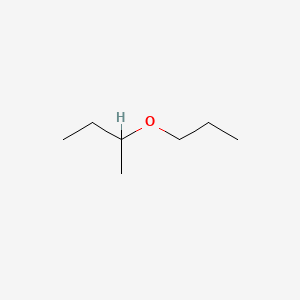
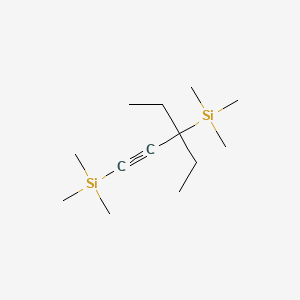
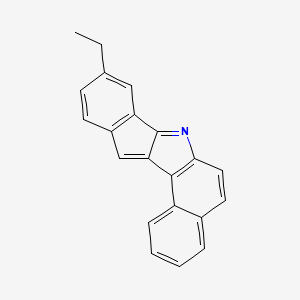
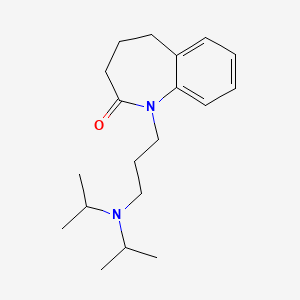

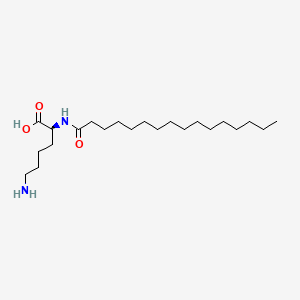
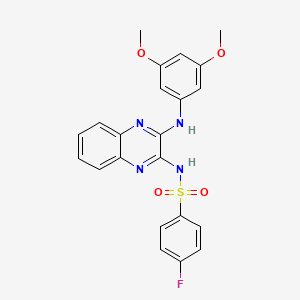
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
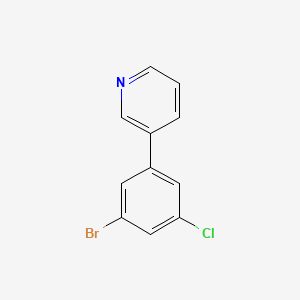
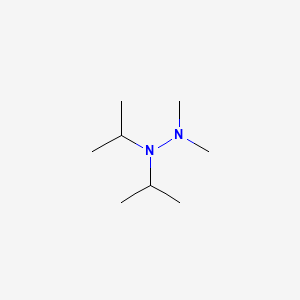
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
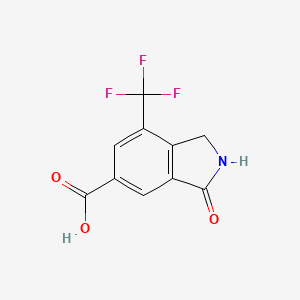
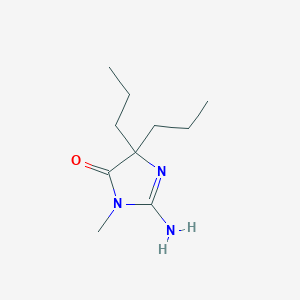
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)
